molecular formula C11H12O2 B8785911 2'-Hydroxy-3'-allylacetophenone CAS No. 58621-39-9

2'-Hydroxy-3'-allylacetophenone

Cat. No. B8785911
CAS RN: 58621-39-9
M. Wt: 176.21 g/mol
InChI Key: MTJHOBKCHPGIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Hydroxy-3'-allylacetophenone is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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properties

CAS RN

58621-39-9

Product Name

2'-Hydroxy-3'-allylacetophenone

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-hydroxy-3-prop-2-enylphenyl)ethanone

InChI

InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8(2)12)11(9)13/h3-4,6-7,13H,1,5H2,2H3

InChI Key

MTJHOBKCHPGIOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6.2 g of potassium hydroxide, 10 g of 2-hydroxyacetophenone and 17.8 g of allyl bromide in 550 ml of acetone was refluxed for 16 hours, cooled and filtered. The solids were extracted with three 250 ml portions of chloroform and the combined acetone filtrate and chloroform extracts concentrated to give a residue which was then heated at 165° C. for 18 hours, cooled, diluted with 250 ml of hexane and filtered. The resulting filtrate was concentrated in vacuo to give 10.02 g of 3'-allyl-2'-hydroxyacetophenone as a liquid: TLC Rf 0.70 in 3:1 toluene-methyl isobutylketone; C-13 NMR (CDCl3): δ26.72, 33.41, 116.0, 118.44, 119.21, 128.82, 129.34, 136.10, 136.44, 160.40, 204.75; 1H-NMR (CDCl3): δ2.60 (s, 3H), 3.40 (d, J=6.4 Hz, 2H); 5.05 (d, J=1.4 Hz, 1H), 5.08-5.11 (m, 1H), 5.92-6.06 (m, 1H), 6.82 (t, J=7.6 Hz, 1H), 7.33 (d, J=6.7 Hz, 1H), 7.59 (d, J=6.7 Hz, 1H), 12.62 (s, 1H).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

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